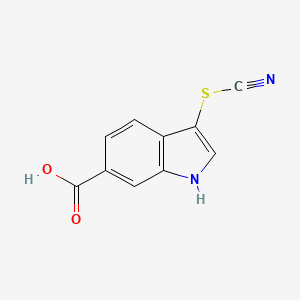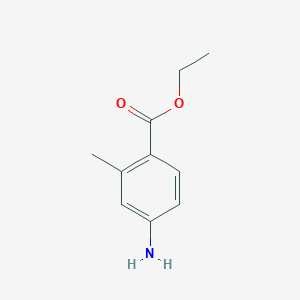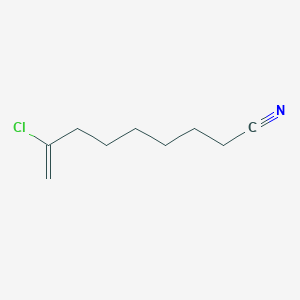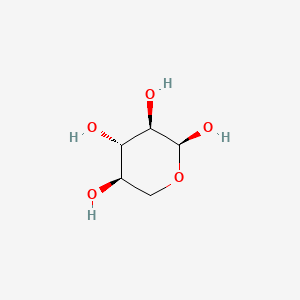
α-D-木糖吡喃糖
描述
Alpha-d-xylopyranose is a monosaccharide belonging to the class of pentoses, which are carbohydrates containing five carbon atoms. It is a structural isomer of d-xylose and is commonly found in nature as a component of hemicelluloses, which are polysaccharides present in plant cell walls .
科学研究应用
Alpha-d-xylopyranose has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate for various enzymes, aiding in the study of enzymatic reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of biofuels and biodegradable plastics
作用机制
Target of Action
Alpha-d-xylopyranose, also known as a-D-Xylopyranose, is a small molecule that interacts with several targets. It has been found to interact with enzymes such as Chondroitinase-B, Chondroitinase-AC, Exoglucanase/xylanase, Beta-amylase, Aldose 1-epimerase, and various types of Endo-beta-1,4-xylanase . These enzymes play crucial roles in various biochemical processes, including the breakdown of complex carbohydrates.
Mode of Action
The compound belongs to the class of organic compounds known as pentoses, which are monosaccharides containing five carbon atoms .
Biochemical Pathways
Alpha-d-xylopyranose is a key structural motif in hemicellulose, a major component of lignocellulosic biomass . Hemicellulose is a highly branched heteropolymer structure made of pentose, hexose sugars, and sugar acids . Therefore, Alpha-d-xylopyranose may play a role in the biochemical pathways related to the metabolism of these complex carbohydrates.
Action Environment
As a component of hemicellulose, its action may be influenced by factors such as temperature and ph, which can affect the stability and reactivity of the compound .
生化分析
Biochemical Properties
Alpha-d-xylopyranose plays a crucial role in biochemical reactions, particularly in the metabolism of carbohydrates. It interacts with several enzymes, including chondroitinase-B, chondroitinase-AC, exoglucanase/xylanase, beta-amylase, aldose 1-epimerase, and endo-beta-1,4-xylanase . These interactions are essential for the breakdown and utilization of complex carbohydrates. For instance, alpha-d-xylopyranose is involved in the hydrolysis of xylan, a major component of plant cell walls, through its interaction with xylanase enzymes .
Cellular Effects
Alpha-d-xylopyranose influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, alpha-d-xylopyranose is involved in the structure of proteoglycans, which are essential for cell signaling and structural integrity . Additionally, it has been observed to impact the assimilation of sugars in recombinant Saccharomyces cerevisiae, enhancing biomass formation and sugar consumption .
Molecular Mechanism
The molecular mechanism of alpha-d-xylopyranose involves its interaction with specific enzymes and proteins. It binds to enzymes such as chondroitinase and xylanase, facilitating the breakdown of complex carbohydrates . This binding interaction is crucial for the hydrolysis of xylan into simpler sugars, which can then be utilized in various metabolic pathways. Furthermore, alpha-d-xylopyranose can influence gene expression by interacting with regulatory proteins and enzymes involved in carbohydrate metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-d-xylopyranose can change over time. Studies have shown that the stability and degradation of alpha-d-xylopyranose can impact its long-term effects on cellular function. For example, the addition of xylose epimerase to Saccharomyces cerevisiae strains has been observed to enhance xylose consumption and biomass formation over time . This indicates that alpha-d-xylopyranose remains stable and active in promoting sugar metabolism in these settings.
Dosage Effects in Animal Models
The effects of alpha-d-xylopyranose vary with different dosages in animal models. At optimal dosages, alpha-d-xylopyranose can enhance metabolic processes without causing adverse effects. At high doses, it may lead to toxic effects or metabolic imbalances. Studies on the dosage effects of alpha-d-xylopyranose in animal models are limited, but it is essential to determine the threshold levels to avoid potential toxicity .
Metabolic Pathways
Alpha-d-xylopyranose is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as aldose 1-epimerase and xylanase, facilitating the conversion of complex carbohydrates into simpler sugars . These metabolic pathways are crucial for the efficient utilization of carbohydrates in both plants and animals. Additionally, alpha-d-xylopyranose can influence metabolic flux and metabolite levels by regulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, alpha-d-xylopyranose is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of alpha-d-xylopyranose across cell membranes, ensuring its availability for metabolic processes . The distribution of alpha-d-xylopyranose within tissues is essential for its role in carbohydrate metabolism and cellular function.
Subcellular Localization
Alpha-d-xylopyranose is localized in specific subcellular compartments, where it exerts its biochemical functions. It is often found in the cytoplasm and associated with organelles involved in carbohydrate metabolism, such as the endoplasmic reticulum and Golgi apparatus . The subcellular localization of alpha-d-xylopyranose is directed by targeting signals and post-translational modifications, ensuring its proper function within the cell.
准备方法
Synthetic Routes and Reaction Conditions: Alpha-d-xylopyranose can be synthesized through the hydrolysis of hemicelluloses, which involves breaking down the polysaccharide into its monosaccharide components. This process can be catalyzed by acids or enzymes. For example, the enzymatic hydrolysis of xylan, a major component of hemicellulose, can yield alpha-d-xylopyranose .
Industrial Production Methods: In industrial settings, alpha-d-xylopyranose is typically produced from lignocellulosic biomass through processes such as fast pyrolysis. This involves heating the biomass at high temperatures in the absence of oxygen to produce bio-oils, which can then be further processed to extract alpha-d-xylopyranose .
Types of Reactions:
Oxidation: Alpha-d-xylopyranose can undergo oxidation reactions to form various products, such as xylonic acid.
Reduction: It can be reduced to form xylitol, a sugar alcohol.
Substitution: Substitution reactions can occur, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as acetic anhydride for acetylation.
Major Products Formed:
Oxidation: Xylonic acid
Reduction: Xylitol
Substitution: Acetylated derivatives
相似化合物的比较
Beta-d-xylopyranose: Another isomer of d-xylose, differing in the configuration of the hydroxyl group at the anomeric carbon.
D-xylose: The open-chain form of alpha-d-xylopyranose.
Xylitol: A sugar alcohol derived from the reduction of alpha-d-xylopyranose.
Uniqueness: Alpha-d-xylopyranose is unique due to its specific configuration and its role as a building block in the synthesis of various biomolecules. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
属性
IUPAC Name |
(2S,3R,4S,5R)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-LECHCGJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316752 | |
| Record name | α-D-Xylopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6763-34-4, 31178-70-8 | |
| Record name | α-D-Xylopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6763-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Xylopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006763344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-D-Xylopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-Xylopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-D-Xylopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-D-XYLOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C791ZE5K1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of α-D-xylopyranose?
A1: α-D-Xylopyranose has a molecular formula of C5H10O5 and a molecular weight of 150.13 g/mol.
Q2: How can α-D-xylopyranose be structurally characterized using spectroscopic methods?
A2: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, provides detailed information about the arrangement of hydrogen and carbon atoms in the molecule, confirming its pyranose ring structure and the configuration of substituents. [] Additionally, infrared (IR) spectroscopy can be used to identify functional groups such as hydroxyl groups present in α-D-xylopyranose. []
Q3: How does α-D-xylopyranose contribute to plant cell wall structure?
A3: α-D-Xylopyranose serves as a key building block of xyloglucans, complex polysaccharides found in plant cell walls. Xyloglucans contribute to cell wall strength and flexibility by crosslinking cellulose microfibrils. [] []
Q4: Can enzymes differentiate between α-D-xylopyranose and its anomer, β-D-xylopyranose?
A4: Interestingly, β-D-xylosidase from Bacillus pumilus PRL B12, an enzyme that typically acts on β-D-xylopyranose, shows no distinction in binding affinity between α-D-xylopyranose and β-D-xylopyranose. This suggests a degree of flexibility in the enzyme's active site. []
Q5: What role does α-D-xylopyranose play in the synthesis of complex carbohydrates?
A5: α-D-Xylopyranose can act as an acceptor molecule in enzymatic reactions catalyzed by enzymes like trehalase. For instance, α-D-xylopyranose can react with β-D-glucosyl fluoride in the presence of trehalase to synthesize α-D-glucopyranosyl α-D-xylopyranoside. This highlights the versatility of α-D-xylopyranose as a building block for diverse carbohydrates. []
Q6: Are there any known biological effects of α-D-xylopyranose derivatives?
A6: Yes, studies have shown that 2-naphthyl β-D-xylopyranosides, a derivative of α-D-xylopyranose, exhibit potential as tumor growth inhibitors. Understanding the conformational dynamics of these derivatives, particularly around the C3 position, is crucial for elucidating their biological activity. []
Q7: How does salt stress in rice plants affect the concentration of α-D-xylopyranose?
A7: Research indicates that salt-tolerant rice cultivars accumulate a higher concentration of α-D-xylopyranose compared to salt-sensitive cultivars when subjected to salt stress. This suggests a possible role for α-D-xylopyranose in the plant's response mechanism to salinity. []
Q8: Can α-D-xylopyranose be chemically modified to synthesize novel compounds?
A8: Absolutely, researchers have successfully synthesized various α-D-xylopyranose derivatives. For example, 3-acetamido-3-deoxy-(1→5)-α-D-xylofuranan, a unique polymer, was synthesized using 1,4-anhydro-3-azido-α-D-xylopyranose as a starting material. This demonstrates the potential of modifying α-D-xylopyranose to create novel polymers with potential applications. []
Q9: What are the potential applications of chemically synthesized α-D-xylopyranose derivatives?
A9: α-D-Xylopyranose-based compounds hold potential in various fields. For instance, 1-O-acyl xylose esters synthesized using α-D-xylopyranose and fatty acids exhibit promising surfactant properties, including good emulsifying abilities, making them potentially useful in industries like cosmetics and pharmaceuticals. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



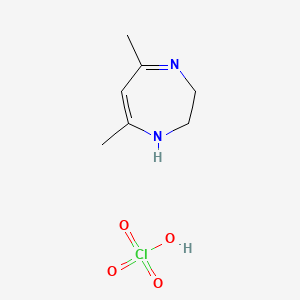


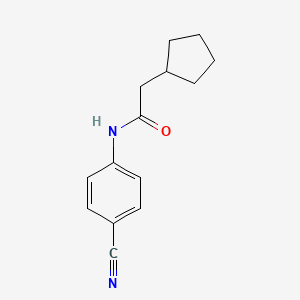

![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)
